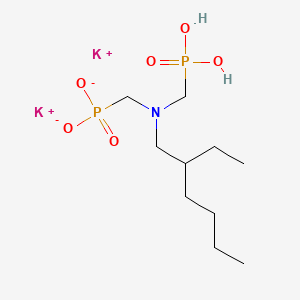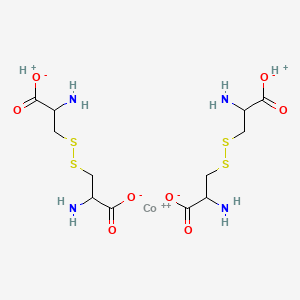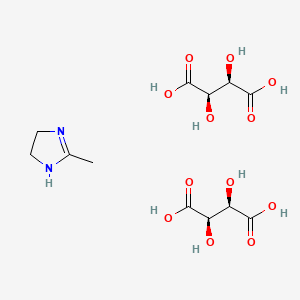
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate is a chemical compound with a unique structure that includes an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate typically involves the reaction of 2-methylimidazole with tartaric acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the ditartrate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole and dihydroimidazole derivatives, which can have different functional groups attached depending on the reagents used.
Applications De Recherche Scientifique
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazole: A precursor in the synthesis of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate.
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the ditartrate moiety, which can influence its solubility, stability, and biological activity compared to other imidazole derivatives.
Propriétés
Numéro CAS |
94107-88-7 |
|---|---|
Formule moléculaire |
C12H20N2O12 |
Poids moléculaire |
384.29 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C4H8N2.2C4H6O6/c1-4-5-2-3-6-4;2*5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
Clé InChI |
CJDIUPCMAXNNDT-WBPXWQEISA-N |
SMILES isomérique |
CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


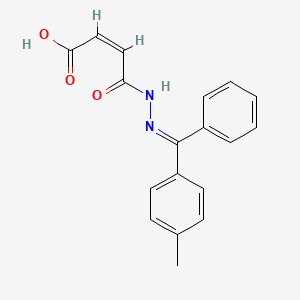

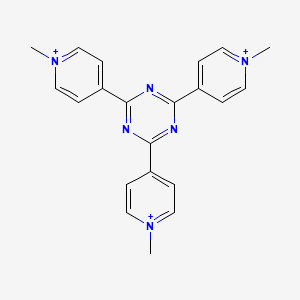





![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)


